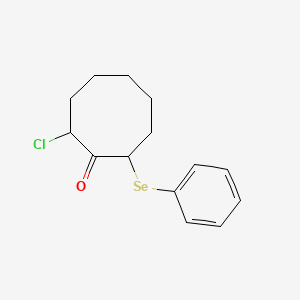
2-Chloro-8-(phenylselanyl)cyclooctan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-8-(phenylselanyl)cyclooctan-1-one is an organic compound that belongs to the class of cyclooctanones This compound is characterized by the presence of a chlorine atom and a phenylselanyl group attached to the cyclooctanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(phenylselanyl)cyclooctan-1-one typically involves the reaction of cyclooctanone with phenylselenyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-8-(phenylselanyl)cyclooctan-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or the phenylselanyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Dechlorinated or deselenylated cyclooctanone derivatives.
Substitution: Various substituted cyclooctanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-8-(phenylselanyl)cyclooctan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-8-(phenylselanyl)cyclooctan-1-one involves its interaction with specific molecular targets. The phenylselanyl group can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in nucleophilic substitution reactions, further contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-8-(phenylthio)cyclooctan-1-one: Similar structure but with a phenylthio group instead of a phenylselanyl group.
2-Chloro-8-(phenylsulfonyl)cyclooctan-1-one: Contains a phenylsulfonyl group, which has different chemical properties compared to the phenylselanyl group.
Uniqueness
2-Chloro-8-(phenylselanyl)cyclooctan-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and reactivity. This makes it a valuable compound for studying redox chemistry and exploring potential biological activities.
Eigenschaften
CAS-Nummer |
115534-55-9 |
|---|---|
Molekularformel |
C14H17ClOSe |
Molekulargewicht |
315.71 g/mol |
IUPAC-Name |
2-chloro-8-phenylselanylcyclooctan-1-one |
InChI |
InChI=1S/C14H17ClOSe/c15-12-9-5-2-6-10-13(14(12)16)17-11-7-3-1-4-8-11/h1,3-4,7-8,12-13H,2,5-6,9-10H2 |
InChI-Schlüssel |
AVCKPXIGRSHRFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)C(CC1)[Se]C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


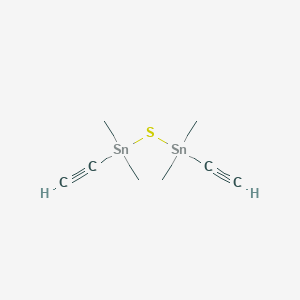
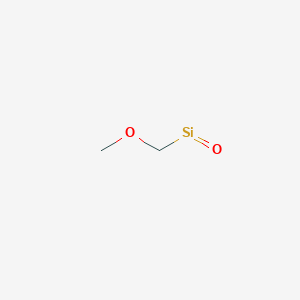
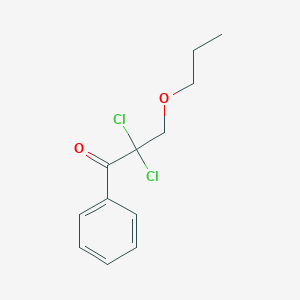

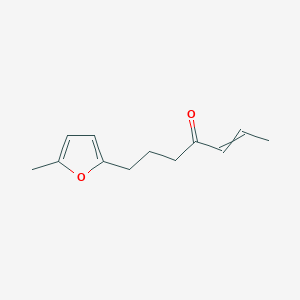
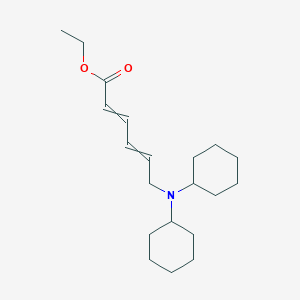
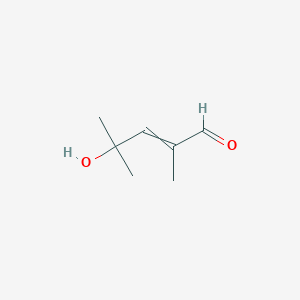
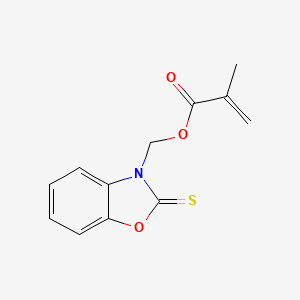
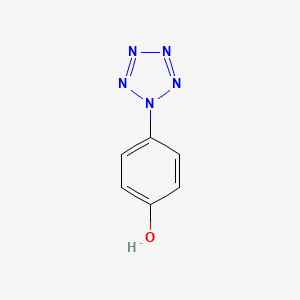
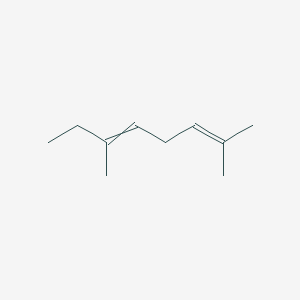

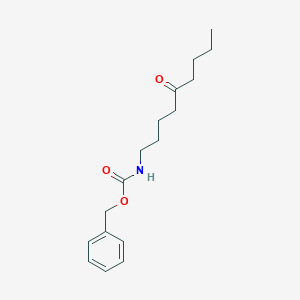

![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
